![molecular formula C13H12ClN5O B2756504 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1170483-64-3](/img/structure/B2756504.png)
2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
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Description
2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized and studied extensively for its diverse properties.
Scientific Research Applications
Antimicrobial and Anticancer Agents
Research has demonstrated the synthesis and evaluation of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, showing potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives have been synthesized, exhibiting higher anticancer activity compared to reference drugs like doxorubicin, alongside possessing significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). Such compounds underline the versatility of the pyrazolo[3,4-d]pyrimidine core in the development of new therapeutic agents.
Anti-5-Lipoxygenase Agents
Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities. Compounds in this category showed promising cytotoxic effects against specific cancer cell lines and inhibitory effects on 5-lipoxygenase, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Biotransformation and Enantioselective Synthesis
In the realm of biocatalysis, a study highlighted the biotransformation capabilities of an Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate crucial for the antifungal agent Miconazole. This research demonstrates the applicability of microbial biotransformation in achieving high stereoselectivity in synthesizing chiral intermediates, potentially including those related to pyrazolo[3,4-d]pyrimidine derivatives (Miao, Liu, He, & Wang, 2019).
Synthesis of Fused Heterocyclic Compounds
Further research has explored the synthesis of fused heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, highlighting the utility of pyrazole derivatives in creating complex molecules with potential biological activities. These studies emphasize the synthetic versatility of pyrazolo[3,4-d]pyrimidine and related structures in medicinal chemistry and drug discovery processes (Kuhn et al., 2015).
properties
IUPAC Name |
2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-10-3-1-2-4-11(10)19-13-9(7-18-19)12(15-5-6-20)16-8-17-13/h1-4,7-8,20H,5-6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUCDIWGVLUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol |
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